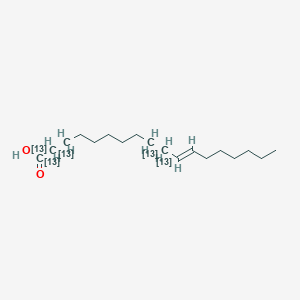

(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid

Beschreibung

(E)-(1,2,3,9,10-¹³C₅)octadec-11-enoic acid is a stable isotope-labeled derivative of trans-vaccenic acid (TVA), a monounsaturated fatty acid with an (E)-configuration double bond at the C11 position. The compound is structurally characterized by ¹³C isotopic labeling at carbons 1, 2, 3, 9, and 10, enabling its use as a tracer in metabolic and biosynthetic studies . The parent molecule, trans-vaccenic acid (IUPAC: (E)-octadec-11-enoic acid), is naturally present in ruminant fats (e.g., dairy products) and serves as a precursor for conjugated linoleic acid (CLA) synthesis in humans and animals . Its isotopic labeling enhances precision in tracking biochemical pathways, particularly in lipid metabolism and pheromone biosynthesis studies .

Eigenschaften

IUPAC Name |

(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+/i9+1,10+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-HRAXCDOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/[13CH2][13CH2]CCCCC[13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745983 | |

| Record name | (11E)-(1,2,3,9,10-~13~C_5_)Octadec-11-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255644-59-7 | |

| Record name | (11E)-(1,2,3,9,10-~13~C_5_)Octadec-11-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255644-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1,2,3,9,10-13C5)octadec-11-enoic acid involves the incorporation of carbon-13 isotopes into the fatty acid chain. This can be achieved through the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of a catalyst to facilitate the incorporation of the isotopes into the desired positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction parameters to ensure high purity and yield. The process involves the use of specialized equipment to handle the labeled compounds and prevent contamination. The final product is often purified through techniques such as chromatography to achieve the desired level of purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated products.

Reduction: Formation of saturated fatty acids.

Substitution: Formation of substituted fatty acids with various functional groups.

Wissenschaftliche Forschungsanwendungen

(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:

Metabolic Research: Used to study metabolic pathways and the fate of fatty acids in biological systems.

Environmental Studies: Employed in tracing the movement and transformation of fatty acids in environmental samples.

Clinical Diagnostics: Utilized in diagnostic assays to monitor fatty acid metabolism in patients.

Organic Chemistry: Used as a tracer in organic synthesis to study reaction mechanisms and pathways.

Wirkmechanismus

The mechanism of action of (E)-(1,2,3,9,10-13C5)octadec-11-enoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The labeled carbon-13 isotopes allow researchers to track the compound through various biochemical processes, providing insights into the molecular targets and pathways involved. This information is crucial for understanding the role of fatty acids in health and disease.

Vergleich Mit ähnlichen Verbindungen

Trans-Vaccenic Acid (TVA)

Cis-Vaccenic Acid

- Structure: (Z)-octadec-11-enoic acid.

- Key Differences : Double bond geometry (cis vs. trans) alters membrane fluidity and metabolic interactions.

- Sources : Plant oils (e.g., Terminalia catappa nuts) and bacterial membranes .

- Biological Role : Associated with bacterial stress response; less studied in mammalian systems compared to TVA .

N-Capric Acid Isopropyl Ester

Oleic Acid and Elaidic Acid

- Structures: (Z)-octadec-9-enoic acid (oleic) and (E)-octadec-9-enoic acid (elaidic).

- Key Differences : Double bond position (C9 vs. C11) and geometry (cis vs. trans).

- Biological Role : Oleic acid is cardioprotective, while elaidic acid (industrial trans-fat) is linked to cardiovascular risks .

Molecular Docking and Dynamics

Studies comparing (E)-octadec-11-enoic acid (unlabeled TVA) and N-capric acid isopropyl ester revealed distinct binding profiles:

| Target Protein | (E)-octadec-11-enoic Acid | N-Capric Acid Isopropyl Ester |

|---|---|---|

| VEGFA (4QAF) | -7.2 kcal/mol | -6.3 kcal/mol |

| EGFR (8A2D) | Binds MET793 (2.2–2.9 Å) | Binds ARG858 (3.0 Å) |

| MAPK3 (4QTB) | Binds THR85 (2.4 Å) | Binds TYP53 (3.1 Å) |

- Key Interactions : TVA forms hydrogen bonds with MET793 (EGFR) and THR85 (MAPK3), while N-capric acid interacts via alkyl/pi-alkyl forces .

- Stability : MD simulations showed lower RMSD values for TVA-VEGFA complexes (1.2 Å) vs. N-capric acid-VEGFA (1.8 Å), indicating higher stability .

Functional Roles in Disease Models

- Anti-Alzheimer’s Potential: Both TVA and N-capric acid modulate VEGFA and MAPK3, critical in neuroinflammation and tau phosphorylation .

- Anticancer Activity: TVA induces apoptosis in nasopharyngeal carcinoma via mitochondrial pathways, whereas cis-vaccenic acid lacks comparable data .

Biologische Aktivität

(E)-(1,2,3,9,10-13C5)octadec-11-enoic acid, also known as trans-vaccenic acid labeled with stable isotopes, is a fatty acid that has garnered attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : 287.425 g/mol

- CAS Number : 1255644-59-7

- LogP : 6.108 (indicating high lipophilicity)

1. Antimicrobial Properties

Research indicates that trans-vaccenic acid exhibits antimicrobial activity against a variety of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membrane integrity, leading to cell lysis.

2. Anti-inflammatory Effects

Trans-vaccenic acid has been linked to anti-inflammatory responses in various models. It modulates the production of pro-inflammatory cytokines and may inhibit pathways involved in inflammation. In animal studies, supplementation with this fatty acid resulted in reduced markers of inflammation in tissues.

3. Metabolic Effects

This compound plays a role in lipid metabolism and has been shown to influence insulin sensitivity positively. In diabetic models, trans-vaccenic acid supplementation improved glucose tolerance and lipid profiles, suggesting potential benefits for metabolic disorders.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, trans-vaccenic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 0.5% (v/v). The study concluded that trans-vaccenic acid could be a candidate for natural antimicrobial agents in food preservation.

Case Study 2: Anti-inflammatory Response

A clinical trial involving patients with chronic inflammatory conditions showed that daily supplementation with trans-vaccenic acid led to a marked decrease in C-reactive protein (CRP) levels over three months. This suggests its potential as an adjunct therapy for managing chronic inflammation.

Research Findings

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Cytokine Modulation : It influences signaling pathways related to inflammation and immune response.

- Lipid Metabolism Regulation : It may alter the expression of genes involved in fatty acid oxidation and storage.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-(1,2,3,9,10-13C5)octadec-11-enoic acid with high isotopic purity?

- Methodological Answer : Synthesis typically involves isotopic labeling at specific carbon positions (1, 2, 3, 9, 10) using 13C-enriched precursors. A stepwise approach includes:

- Precursor selection : Use 13C-labeled acetyl-CoA or malonyl-CoA for fatty acid chain elongation .

- Stereochemical control : Employ Wittig or Horner-Wadsworth-Emmons reactions to establish the (E)-configuration at the 11-enoic position .

- Purification : Column chromatography (silica gel or reverse-phase) ensures >99% purity, validated via HPLC with UV/RI detection .

Q. How can researchers characterize the isotopic labeling efficiency of this compound using mass spectrometry?

- Methodological Answer :

- High-resolution MS : Analyze the molecular ion cluster (M+, M+1, ..., M+5) to quantify 13C incorporation. Compare observed vs. theoretical isotopic patterns .

- Fragmentation analysis : Use tandem MS (MS/MS) to verify labeling at specific positions (e.g., cleavage at the double bond to confirm 11-enoic configuration) .

- Reference standards : Cross-validate with NIST-certified isotopic references for calibration .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to prevent photodegradation and thermal isomerization .

- Solvent : Dissolve in inert solvents (e.g., hexane or chloroform) to avoid esterification or oxidation .

- Stability monitoring : Periodically assess purity via NMR (monitoring δH 5.3–5.5 ppm for (E)-configuration) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the isotopic labeling pattern influence metabolic tracing accuracy in lipid oxidation studies?

- Methodological Answer :

- Tracer design : The 13C5-labeling allows tracking of β-oxidation intermediates (e.g., acetyl-CoA and succinate) via LC-MS. Positions 1,2,3 track chain shortening; positions 9,10 monitor double bond retention .

- Flux analysis : Use kinetic modeling (e.g., isotopomer spectral analysis) to resolve isotopic dilution effects in vivo .

- Validation : Compare with unlabeled controls to distinguish endogenous vs. tracer-derived metabolites .

Q. What experimental strategies resolve discrepancies in 13C distribution data during lipid metabolic flux analysis?

- Methodological Answer :

- Data normalization : Correct for natural 13C abundance using software (e.g., IsoCor or MIDAnalyzer) .

- Cross-platform validation : Combine MS with 13C-NMR to resolve positional isotopomer ambiguity (e.g., distinguishing C9 vs. C10 labeling) .

- Error analysis : Quantify technical variability via triplicate runs and biological replicates to isolate systematic vs. random errors .

Q. How does the stereochemical configuration at the 11-enoic position affect enzyme interactions (e.g., with Δ9-desaturase)?

- Methodological Answer :

- Enzyme assays : Use recombinantly expressed Δ9-desaturase in microsomal preparations. Monitor conversion rates via GC-MS (measuring 9,10- vs. 11,12-desaturation products) .

- Molecular docking : Simulate binding affinity of (E)- vs. (Z)-isomers using software like AutoDock Vina, focusing on hydrophobic pocket interactions .

- Kinetic parameters : Calculate Km and Vmax for both isomers to quantify stereochemical preference .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting isotopic enrichment data between MS and NMR?

- Methodological Answer :

- Source identification : MS detects bulk enrichment, while NMR resolves positional labeling. Cross-reference using 2D NMR (e.g., HSQC for 13C-1H coupling) .

- Calibration : Use internal standards (e.g., 13C-glucose) to harmonize instrument sensitivity between techniques .

Q. What statistical models are optimal for analyzing time-resolved 13C metabolic flux data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.